Copper germanium selenide
Description
Structure
2D Structure
Properties
IUPAC Name |
selanylidenegermylidenecopper | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.GeSe/c;1-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTVKWORTHHMFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cu]=[Ge]=[Se] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuGeSe | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Crystallographic Investigations of Copper Germanium Selenide Systems
Crystalline Phase Characterization and Polymorphism
Copper germanium selenide (B1212193) and its constituent binary compounds, such as copper selenide (Cu₂Se) and germanium selenide (GeSe), are known to exist in several polymorphic forms. The specific crystalline phase adopted is highly dependent on factors like temperature, pressure, and stoichiometry.
The orthorhombic crystal system is a common structural motif in the Cu-Ge-Se family.
Germanium Selenide (GeSe): At ambient conditions, GeSe typically crystallizes in an orthorhombic structure belonging to the Pnma space group. materialsproject.orgmaterialsproject.org This layered structure consists of two-dimensional GeSe sheets stacked along the (0, 0, 1) direction. materialsproject.org Within these layers, each Germanium (Ge) atom is bonded to three Selenium (Se) atoms in a distorted T-shaped geometry. materialsproject.org The anisotropic nature of this layered structure is a key factor influencing its physical properties. wikipedia.orgresearchgate.netresearchgate.net
Copper Germanium Selenide (Cu₂GeSe₃): The ternary compound Cu₂GeSe₃ also predominantly exhibits an orthorhombic crystal structure. researchgate.netaip.orgresearchgate.net It often crystallizes in the Imm2 space group and is described as having a chalcopyrite-like or enargite-like structure. materialsproject.orgosti.gov In this arrangement, Copper (Cu¹⁺) and Germanium (Ge⁴⁺) ions are tetrahedrally coordinated to four Selenium (Se²⁻) atoms, forming CuSe₄ and GeSe₄ tetrahedra. materialsproject.org These tetrahedra share corners with each other, creating a three-dimensional framework. materialsproject.org Some studies have also reported a potential revision of the Cu₂GeSe₃ structure to a monoclinic space group (Cc), which represents a slight distortion from the orthorhombic form. researchgate.netresearchgate.net
Orthorhombic Phase Crystallographic Data
| Compound | Space Group | Lattice Parameters (Å) |
|---|---|---|
| GeSe | Pnma | a = 4.4, b = 3.8, c = 10.8 |
| Cu₂GeSe₃ | Imm2 | a = 3.99, b = 5.54, c = 11.72 |
Monoclinic phases are also observed, particularly in copper selenide at lower temperatures.
α-Copper Selenide (α-Cu₂Se): The low-temperature α-phase of copper selenide (Cu₂Se) adopts a monoclinic crystal structure. researchgate.netresearchgate.net This phase is characterized by a more ordered arrangement of copper ions compared to its high-temperature counterpart. umich.edu Several space groups have been reported for α-Cu₂Se, including P2₁/c and Cm, reflecting the complexity of its crystal structure. materialsproject.orgmaterialsproject.org The transition from the high-temperature cubic β-phase to the low-temperature monoclinic α-phase involves a significant structural rearrangement. researchgate.netumich.edu Some research also indicates that Cu₂GeSe₃ can be described by a monoclinic space group, Cc, which is a slight distortion of the more commonly reported orthorhombic structure. researchgate.netmaterialsproject.org
Monoclinic Phase Crystallographic Data
| Compound | Phase | Space Group | Lattice Parameters |
|---|---|---|---|
| Cu₂Se | α | P2₁/c | a = 12.635 Å, b = 13.812 Å, c = 15.654 Å, β = 115.923° |
| Cu₂Se | α | Cm | a = 7.30 Å, b = 4.20 Å, c = 13.64 Å, β = 101.44° |
| Cu₂GeSe₃ | - | Cc | a = 6.882 Å, b = 6.882 Å, c = 6.906 Å |
At elevated temperatures, copper selenide undergoes a phase transition to a cubic structure.
β-Copper Selenide (β-Cu₂Se): The high-temperature β-phase of Cu₂Se exhibits a cubic crystal structure, often described as having an anti-fluorite-type lattice. researchgate.net In this phase, the selenium atoms form a rigid face-centered cubic (fcc) framework, while the copper ions are highly mobile and randomly distributed among various interstitial sites. researchgate.netucl.ac.uk This "liquid-like" behavior of the copper ions is a hallmark of superionic conductors. researchgate.net The space group for β-Cu₂Se is typically reported as F-43m. materialsproject.org This disordered arrangement of copper ions has profound effects on the material's thermoelectric properties.
Cubic Phase Crystallographic Data
| Compound | Phase | Space Group | Lattice Parameter (Å) |
|---|---|---|---|
| Cu₂Se | β | F-43m | a = 5.78 |
In addition to the more common orthorhombic, monoclinic, and cubic phases, hexagonal and tetragonal structures have also been identified in related copper selenide and more complex this compound systems.
Hexagonal Copper Selenide (CuSe): Copper(II) selenide (CuSe) can crystallize in a hexagonal structure. nih.gov This phase is one of the three main crystallographic modifications of CuSe. nih.gov
Tetragonal this compound Compounds: Quaternary compounds containing copper, germanium, and selenium, such as Cu₂CdGeSe₄ and FeCu₂GeSe₄, have been found to exhibit tetragonal crystal structures. ttu.eematerialsproject.org For instance, Cu₂CdGeSe₄ can crystallize in a tetragonal structure with the space group I-42m. ttu.ee Similarly, FeCu₂GeSe₄ and Cu₂HgGeSe₄ also adopt a tetragonal structure with the same space group. materialsproject.orgmaterialsproject.org The substitution of other elements into the this compound lattice can stabilize these different crystal symmetries.
Hexagonal and Tetragonal Phase Crystallographic Data
| Compound | Crystal System | Space Group | Lattice Parameters (nm) |
|---|---|---|---|
| CuSe | Hexagonal | - | - |
| Cu₂CdGeSe₄ | Tetragonal | I-42m | a = 0.5747, c = 1.1055 |
The crystalline phases of this compound systems are often sensitive to temperature, leading to reversible phase transitions.
Monoclinic to Orthorhombic Transition: In some copper germanium sulfide (B99878) selenide solid solutions, a transition from a monoclinic to an orthorhombic structure has been observed as the selenium content increases. researchgate.netttu.ee This suggests that compositional changes can drive structural transformations.
α to β Phase Transition in Cu₂Se: One of the most significant temperature-dependent phase transitions occurs in Cu₂Se around 400 K (127 °C). researchgate.netresearchgate.net At this temperature, the low-temperature, ordered monoclinic α-phase transforms into the high-temperature, disordered cubic β-phase. umich.edunih.gov This is an order-disorder transition combined with a displacive phase transition. nih.gov The transition is reversible and is accompanied by a notable change in the material's properties, including a large negative thermal expansion just before the transition when approached from low temperatures. nih.govnih.gov This phase change is crucial for the high thermoelectric performance of Cu₂Se at elevated temperatures. osti.gov
Lattice Parameter Determination and Refinement
Accurate determination and refinement of lattice parameters are essential for a complete structural characterization of this compound systems. These parameters define the size and shape of the unit cell and are typically determined using X-ray diffraction (XRD) techniques.
Rietveld refinement of powder XRD data is a powerful method used to obtain precise lattice parameters. For orthorhombic Cu₂GeSe₃, high-temperature XRD studies have shown that the lattice constants increase with rising temperature. researchgate.netaip.orgresearchgate.net This thermal expansion is anisotropic, meaning the rate of expansion differs along the a, b, and c crystallographic axes. researchgate.net The refinement of lattice parameters not only confirms the crystal structure but also provides valuable information about the material's thermal expansion behavior. aip.orgrsc.org
Temperature-Dependent Lattice Parameters of Orthorhombic Cu₂GeSe₃
| Temperature (°C) | a (Å) | b (Å) | c (Å) |
|---|---|---|---|
| 30 | 3.990 | 5.541 | 11.718 |
| 100 | 3.992 | 5.546 | 11.725 |
| 200 | 3.995 | 5.554 | 11.737 |
| 300 | 3.999 | 5.563 | 11.749 |
| 400 | 4.003 | 5.573 | 11.763 |
Data adapted from high-temperature XRD studies. researchgate.netaip.org
Van der Waals Layered Architectures and Intercalation Phenomena
Germanium selenide (GeSe) is a two-dimensional (2D) van der Waals material characterized by a layered orthorhombic crystal structure. nsf.govmdpi.comacs.org These layers are held together by weak van der Waals forces, which allows for the insertion, or intercalation, of foreign atoms or ions into the gaps between the layers. This process can significantly alter the material's electronic and optical properties.
The intercalation of zero-valent copper (Cu) into the van der Waals gaps of GeSe has been a subject of scientific investigation. nsf.gov Density functional theory (DFT) calculations predict that the introduction of Cu atoms into the GeSe lattice creates intermediate states within the band gap. nsf.gov Experimental studies have demonstrated that intercalating even a small atomic percentage of copper (~3%) can substantially reduce the lifetimes of photoexcited free carriers, a finding that is promising for the development of high-speed optoelectronic devices. nsf.gov For instance, in germanium sulfide (GeS), a related layered material, the introduction of copper was found to decrease the lifetime of photoexcited carriers by nearly half. nsf.gov
Successful intercalation relies on the dopant atoms positioning themselves between the van der Waals layers rather than substituting atoms within the crystal lattice. uoregon.edu In some cases, if intercalation is not stable or complete, binary compounds, such as copper selenides, can form on the surface of the host material. uoregon.edu The study of intercalation is not limited to Cu-Ge-Se systems; for example, superstoichiometric reversible intercalation of copper ions has been achieved in other layered chalcogenides like niobium diselenide (NbSe₂), demonstrating the broad potential of this modification strategy. nih.gov
Microstructural and Morphological Characterization
The performance of this compound materials is intrinsically linked to their microstructure and morphology, which can be tailored through various synthesis methods.
This compound can be synthesized in various nanoforms, including nanoparticles (NPs), nanoflakes, and nanosheets (NSs). researchgate.netnih.gov Colloidal synthesis routes have been employed to produce Cu₂GeSe₃ as both nanosheets, with lateral dimensions of 0.5–1.5 μm, and as nanoparticles with diameters of 8–10 nm. researchgate.net Transmission electron microscopy (TEM) reveals that the Cu₂GeSe₃ nanosheets often exhibit a triangular shape, while the nanoparticles are typically spherical. researchgate.netresearchgate.net
Similarly, germanium selenide (GeSe) has been produced as 2D nanoflakes and nanosheets through methods like liquid-phase exfoliation. optica.orgacs.orgacs.org These nanostructures are of interest for applications in photodetectors and photoelectrochemical water splitting. acs.orgacs.org Beyond these common morphologies, GeSe has also been grown as single-crystalline nanoribbons via a vapor-liquid-solid process, with widths reaching up to 30 μm and lengths exceeding 100 μm, while maintaining a thickness under 50 nm. rsc.org The specific morphology is influenced by the synthesis conditions, with precursors playing a key role in determining the shape and crystal structure of the final nanocrystal products, which can range from nanoparticles to nanorods and nanoplates. rsc.org
The grain size and degree of crystallinity are critical parameters that influence the properties of Cu-Ge-Se materials. X-ray diffraction (XRD) is a primary tool for confirming the phase purity and crystal structure of these materials. researchgate.netresearchgate.net For Cu₂GeSe₃ nanocrystals, XRD patterns have been indexed to a cubic structure (JCPDS No. 89-2878). researchgate.net From these patterns, the average crystallite size can be calculated using the Debye-Scherrer equation, yielding sizes of approximately 18 nm for nanosheets and 9 nm for nanoparticles. researchgate.net
In thin film applications, synthesis conditions significantly affect crystallinity. For copper selenide (Cu₂₋ₓSe) films grown by the successive ionic layer adsorption and reaction (SILAR) method, elevating the deposition temperature leads to an increase in grain size while decreasing dislocation density and strain. mdpi.comresearcher.life Similarly, annealing temperature has been shown to improve the crystallization of Cu₂Se thin films. researchgate.net The substrate can also play a crucial role; for instance, using lead (Pb) substrates instead of glass has been shown to enhance the crystallinity of CuSe films by increasing crystallite sizes and reducing defect densities. chalcogen.ro This evolution of grain size and crystallinity directly impacts the material's electrical properties. researchgate.net
Table 1: Evolution of Structural Parameters of Copper Selenide (Cu₂₋ₓSe) Thin Films with Deposition Temperature
| Deposition Temperature (°C) | Grain Size (D) (nm) | Dislocation Density (δ) (lines/m²) x 10¹⁵ | Strain (ε) x 10⁻³ |
|---|---|---|---|
| 40 | 6.61 | 22.9 | 12.04 |
| 60 | 14.33 | 4.86 | 5.55 |
| 80 | 15.81 | 3.99 | 5.03 |
Data derived from studies on Cu₂₋ₓSe thin films synthesized by the SILAR method, showing the effect of temperature on key structural parameters. mdpi.comresearcher.life
The surface characteristics of this compound materials are often examined using scanning electron microscopy (SEM) and atomic force microscopy (AFM). mdpi.comresearcher.life These techniques reveal that thin films are typically composed of grains that combine to form larger agglomerates. mdpi.comresearcher.life The size of these agglomerates can be influenced by synthesis temperature; in one study on copper selenide films, agglomerate sizes ranged from up to 1 μm at 40°C to around 100 nm at 80°C, suggesting that elevated temperatures can hinder the formation of large agglomerations. mdpi.comresearcher.life
The surface roughness is another important topological parameter. For Cu₂₋ₓSe films, increasing the precursor solution temperature has been found to decrease the average surface roughness, leading to more compact and dense films. mdpi.com For example, the average roughness was observed to decrease from ~194 nm at 40°C to ~13 nm at 80°C. mdpi.com In different contexts, surface contamination can also alter topology, as seen when copper from dilute solutions deposits as microcrystals on a germanium surface. aps.org
Table 2: Surface Roughness Parameters of Copper Selenide (Cu₂₋ₓSe) Thin Films
| Deposition Temperature (°C) | Average Roughness (Ra) (nm) | Root Mean Square Roughness (Rq) (nm) |
|---|---|---|
| 40 | 194 | 231 |
| 60 | 16 | 20 |
| 80 | 13 | 16 |
Quantitative analysis from AFM images showing the decrease in surface roughness of Cu₂₋ₓSe films with increasing deposition temperature. mdpi.com
The Cu-Ge-Se system, like many multinary chalcogenides, can form multiple crystalline phases depending on stoichiometry and synthesis conditions. annauniv.edudoi.org For example, in Ge₁₋ₓCuₓSe samples, increasing the copper content (x) beyond its solid solubility limit in GeSe leads to the formation of multiple phases. annauniv.edu XRD analysis has identified the emergence of phases such as CuSe₂, Cu₂Se, and Cu₂GeSe₃ alongside the primary GeSe phase as the copper concentration increases. annauniv.edu
The formation of such multiphase structures is a common feature in related systems as well. During the synthesis of kesterite Cu₂Zn(Sn,Ge)Se₄, minor secondary phases including copper selenide and germanium selenide can form. core.ac.uk The deliberate doping of one compound with another, such as doping germanium telluride (GeTe) with copper selenide (Cu₂Se), is a strategy used to tune the crystal structure and properties of the host material. acs.orgnih.gov The phase equilibria in complex systems like Cu₂Se–Cu₃SbSe₄–Cu₂SnSe₃ have been studied to understand the regions of solid solutions and primary crystallization, which is crucial for controlling the final phase composition of the material. chemprob.org The selective formation of different ternary nanostructures, for instance Cu₈GeS₆ versus Cu₂GeS₃ in the analogous sulfur-based system, can sometimes be controlled by the choice of solvent, highlighting the sensitivity of the final product to the reaction environment. rsc.org
Electronic Structure and Advanced Theoretical Modeling of Copper Germanium Selenide
Density Functional Theory (DFT) Calculations and First-Principles Simulations
First-principles simulations, rooted in DFT, serve as a powerful tool to predict and understand the electronic characteristics of Cu₂GeSe₃ without relying on experimental parameters. researchgate.net These calculations are fundamental to determining the arrangement of electronic energy levels and predicting the material's conductivity.
Exchange-Correlation Potentials and Approximations
To accurately model the electronic structure of materials like copper germanium selenide (B1212193), various approximations for the exchange-correlation potential are employed within the DFT framework. The choice of functional is critical as it directly impacts the precision of the calculated properties, especially the band gap.
Commonly used functionals include the Perdew–Burke–Ernzerhof (PBE) generalized gradient approximation (GGA), which is known to sometimes underestimate band gaps due to self-interaction errors. nih.gov To achieve more accurate results, hybrid functionals such as the Heyd–Scuseria–Ernzerhof (HSE06) are utilized. nih.gov The HSE06 functional incorporates a portion of exact Hartree-Fock exchange, often leading to better agreement with experimental band gaps. nih.govscience.gov
Another advanced approach involves the modified Becke-Johnson (mBJ) potential, particularly the Tran-Blaha modified Becke-Johnson (TB-mBJ) functional. researchgate.netresearchgate.net This method has shown excellent correspondence with experimental data for complex chalcogenides, especially when combined with considerations for spin-orbit coupling (SOC) and the Hubbard correction parameter (U) for strongly correlated electrons (TB-mBJ+SOC+U). researchgate.net The inclusion of dispersion corrections, such as Grimme's D3 scheme (PBE+D3 or HSE06+D3), is also important for accurately describing van der Waals interactions, which can be present in these materials. acs.orgmdpi-res.com
| Functional/Approximation | Description | Common Application/Advantage |
|---|---|---|
| PBE-GGA | Perdew–Burke–Ernzerhof Generalized Gradient Approximation. | A standard functional, but often underestimates band gaps. nih.gov |
| HSE06 | Heyd–Scuseria–Ernzerhof hybrid functional. | Improves band gap prediction by including a fraction of exact exchange. nih.govscience.gov |
| TB-mBJ | Tran-Blaha modified Becke-Johnson potential. | Provides accurate band gaps for many semiconductors. researchgate.netresearchgate.net |
| PBE+D3 / HSE06+D3 | PBE or HSE06 with Grimme's D3 dispersion correction. | Accounts for van der Waals interactions. acs.orgmdpi-res.com |
Pseudopotential and Plane-Wave Basis Set Methodologies
The pseudopotential method is a cornerstone of modern electronic structure calculations for crystalline solids. southampton.ac.uk This approach simplifies calculations by replacing the strong Coulomb potential of the nucleus and the tightly bound core electrons with a weaker, effective potential, or pseudopotential. southampton.ac.ukcore.ac.uk This allows the valence electron wavefunctions, which are primarily responsible for chemical bonding and electronic properties, to be described by a more manageable, smoother set of functions. southampton.ac.uk
These smooth valence wavefunctions can then be efficiently expanded using a plane-wave basis set. core.ac.uk The use of plane waves is particularly advantageous for periodic systems like crystals because they are the natural solutions for the electronic wavefunctions in a periodic potential. core.ac.uk The combination of pseudopotentials and plane-wave basis sets provides a computationally efficient and accurate framework for DFT calculations on materials such as copper germanium selenide. researchgate.netstackexchange.com This methodology is implemented in widely used computational packages like VASP and WIEN2k. diva-portal.org
Band Structure Analysis and Electronic Transport Coefficients
The band structure of a material, which describes the allowed energy levels for electrons, is crucial for understanding its electronic and optical properties. For this compound, band structure analysis reveals key information about its conductivity and potential applications.
Valence Band Maxima and Conduction Band Minima Determination
In any semiconductor, the highest energy range occupied by electrons at absolute zero is the valence band, and the lowest empty energy range is the conduction band. wikipedia.org The top of the valence band is known as the Valence Band Maximum (VBM), and the bottom of the conduction band is the Conduction Band Minimum (CBM). quora.com The energy difference between the VBM and CBM constitutes the band gap.
For Cu₂GeSe₃, theoretical calculations indicate that the valence band near the Fermi level is primarily formed by the hybridization of Cu-3d and Se-4p atomic orbitals. researchgate.net The conduction band, on the other hand, is largely composed of Ge-4s and Se-4p states. researchgate.net The precise energy levels of the VBM and CBM determine the fundamental band gap of the material.
Direct and Indirect Band Gap Characterization
A key characteristic determined from the band structure is whether the material has a direct or indirect band gap. In a direct band gap semiconductor, the VBM and CBM occur at the same momentum value (k-vector) in the Brillouin zone. In an indirect band gap semiconductor, they occur at different k-vectors. researchgate.net
Studies on Cu₂GeSe₃ have indicated that it is a direct band gap semiconductor, with both the VBM and CBM located at the Γ point of the Brillouin zone. researchgate.net The calculated direct band gap value is approximately 0.818 eV. researchgate.net However, experimental studies on the related compound germanium selenide (GeSe) have shown evidence of an indirect band gap, with the valence band maximum located between the Γ and Z symmetry points. researchgate.netiaea.org It is important to note that different theoretical approaches can sometimes yield varying results regarding the nature of the band gap. nih.govacs.org
| Property | Finding | Reference |
|---|---|---|
| Band Gap Type | Direct | researchgate.net |
| Calculated Band Gap (Direct) | ~0.818 eV | researchgate.net |
| Valence Band Composition | Hybridized Cu-3d and Se-4p states | researchgate.net |
| Conduction Band Composition | Ge-4s and Se-4p states | researchgate.net |
Lattice Dynamics and Phonon–Phonon Interactions
The study of lattice dynamics provides crucial insights into the thermal properties of materials, including this compound (Cu₂GeSe₃). The vibrations of atoms within the crystal lattice are quantized as phonons, and their interactions are fundamental to understanding thermal conductivity. First-principles calculations based on Density Functional Theory (DFT) have been instrumental in investigating the lattice dynamics of Cu₂GeSe₃.
Theoretical calculations of the phonon frequencies for Cu₂GeSe₃ show strong agreement with experimental data obtained from Raman scattering. researchgate.net Since the Cu₂GeSe₃ crystal structure contains six atoms per primitive cell, it results in 18 phonon branches in its phonon spectra. researchgate.net The interactions between these phonons, particularly the anharmonicity of the lattice vibrations, are critical in determining the material's thermal transport properties.
A key parameter in this analysis is the Grüneisen parameter, which quantifies the anharmonicity of the crystal lattice's vibrations. researchgate.net For Cu₂GeSe₃, the calculated Grüneisen parameter was found to be smaller than initially predicted, suggesting that bonding anharmonicity alone does not fully account for the material's notably low thermal conductivity. researchgate.net Instead, the weak covalent p-d bonding between copper and selenium is identified as a primary factor influencing its thermodynamic properties. researchgate.net This characteristic positions materials like this compound within the "phonon–glass electron–crystal" concept, where the material exhibits the poor thermal conductivity of glass while retaining the favorable electronic properties of a crystal. acs.org The strong coupling between low-frequency optical phonons and acoustic phonons is a dominant factor in its lattice thermal conductivity. researchgate.net
Table 1: Comparison of Calculated and Measured Phonon Frequencies for Cu₂GeSe₃
| Mode | Calculated Frequency (cm⁻¹) | Measured Frequency (cm⁻¹) |
|---|---|---|
| A or B | 135 | 136.4 B |
| A | 189 | 191.4 B |
| B | 212 | 193.0 A |
| A or B | 235 | 235.5 A |
| A or B | 254 | 252.2 B |
Electronic Charge Density and Chemical Bonding Characteristics
Analysis of the electronic charge density reveals the nature of the chemical bonds within a material. In this compound, the distribution of electrons indicates a significant covalent character, particularly in the copper-selenium bonds. researchgate.net This is a common feature among quaternary sulfides and selenides. researchgate.net
First-principles calculations show that the electronic charge density in the nih.gov plane of Cu₂GeSe₃ is indicative of weak covalent bonding. researchgate.net This arises from the hybridization of copper d-orbitals (Cu-d) and selenium p-orbitals (Se-p). The density of states (DOS) analysis further clarifies this, showing that the valence band is primarily composed of contributions from Cu-d, Se-p, Ge-s, and Ge-p states. researchgate.net Specifically, the interaction between Cu-d and Se-p orbitals forms this weak covalent p-d bond, which is a defining characteristic of the compound's electronic structure. researchgate.net In contrast to purely ionic bonds where charge is transferred, the covalent bonds in Cu₂GeSe₃ involve the sharing of electrons between atoms, which profoundly affects its electronic and thermal properties. The analysis of chemical bonding in the related binary compound Germanium Selenide (GeSe) also shows a combination of ionic character with van der Waals interactions between layers. researchgate.net
Computational Condensed Matter Physics Approaches
Computational condensed matter physics has become an indispensable tool for understanding and predicting the properties of complex materials, operating on equal footing with theory and experiment. researchgate.net This field leverages powerful computational methods to model the quantum mechanical behavior of electrons and their interactions within a crystal lattice. researchgate.net
For this compound and related compounds, first-principles calculations based on Density Functional Theory (DFT) are the predominant computational approach. researchgate.netresearchgate.net These methods allow researchers to build simulated prototypes and perform extensive computer modeling to investigate material properties from a fundamental level, without prior experimental input. lehigh.edueurekalert.org
These computational techniques are used to:
Calculate Phonon Spectra: To understand lattice dynamics, vibrational modes, and thermodynamic stability. researchgate.netunamur.be
Determine Electronic Structure: To map the band structure, density of states, and the nature of the electronic bandgap. researchgate.net
Analyze Electronic Charge Density: To reveal the characteristics of chemical bonding within the crystal. researchgate.net
Predict Thermodynamic Properties: To calculate properties such as thermal conductivity and understand its underlying mechanisms. researchgate.net
Simulate Optical Properties: To calculate optical constants, which indicates a material's potential for optoelectronic applications. researchgate.net
The insights gained from these computational models are crucial for guiding experimental efforts and for designing new functional materials with enhanced properties for applications in fields like photovoltaics and thermoelectrics. lehigh.edueurekalert.org
Defect Chemistry and Doping Engineering in Copper Germanium Selenide Materials
Extrinsic Doping Strategies and Carrier Concentration Optimization
Extrinsic doping involves the intentional introduction of impurity atoms into the semiconductor lattice to control the carrier concentration and conductivity type. This is a fundamental technique for optimizing the performance of semiconductor devices.
In semiconductors, dopant atoms that can donate an electron to the conduction band are known as donors, leading to n-type conductivity. Conversely, dopants that can accept an electron from the valence band, creating a hole, are called acceptors and result in p-type conductivity. eepower.com
For Cu₂GeSe₃, which is naturally p-type, enhancing this conductivity can be achieved by introducing acceptor dopants. Conversely, achieving n-type conductivity would require the introduction of suitable donor dopants to compensate for the native p-type behavior and create an excess of electrons.
A study on Cu₂Ge(S₀.₄Se₀.₆)₃ identified two shallow donor levels with depths of approximately 20 meV and 60 meV. The most probable origin for these donor defects is suggested to be the GeCu antisite defect. researchgate.net In the context of extrinsic doping, the co-doping of bismuth (Bi) and zinc (Zn) on the copper site in Cu₂GeSe₃ has been explored to optimize its thermoelectric properties. This co-doping strategy was found to effectively optimize the carrier concentration and increase the effective mass of the charge carriers. acs.org
The introduction of dopants directly impacts the electrical resistivity of the material by altering the carrier concentration. For p-type Cu₂GeSe₃, increasing the acceptor concentration will generally decrease the resistivity.
As-grown Cu₂GeSe₃ typically exhibits p-type conductivity. researchgate.netredalyc.org Achieving n-type conductivity in this material system is a significant challenge due to the prevalence of p-type-inducing copper vacancies. However, a transition from p-type to n-type conduction has been observed in the related compound CuFeSe₂ with increasing temperature, a phenomenon attributed to changes in the dominant charge carriers. nih.gov In CuAgSe, the conduction type can be tuned from p-type to n-type by controlling the stoichiometry, which in turn controls the concentration of cation vacancies. rsc.org This suggests that careful control of synthesis conditions and targeted doping could potentially induce n-type behavior in Cu₂GeSe₃. For instance, in the related GeSe system, theoretical calculations show that n-type material can exhibit higher electrical conductivity than its p-type counterpart. nih.gov
The table below summarizes the effects of specific doping strategies on the electrical properties of Cu₂GeSe₃.
| Dopant | Composition | Seebeck Coefficient (μV K⁻¹) | Power Factor (μW cm⁻¹ K⁻²) | Resulting ZT | Reference |
|---|---|---|---|---|---|
| None (Pristine) | Cu₂GeSe₃ | - | ~3.68 | ~0.19 | acs.org |
| Bi, Zn (co-doping) | Cu₁.₉₈₈Bi₀.₀₁Zn₀.₀₀₂GeSe₃ | ~307.76 | ~8.66 | ~0.75 | acs.org |
Intercalation, the insertion of atoms or molecules into the van der Waals gaps of layered materials, offers another avenue for modifying material properties without disrupting the host lattice. The intercalation of zerovalent copper atoms has been demonstrated in related layered chalcogenides like Bi₂Se₃ and GeSe. stanford.edu
In GeSe, the intercalation of approximately 3 atomic % of zerovalent copper was found to introduce mid-gap states, which act as recombination centers and reduce the photoexcited carrier lifetime by a factor of two to four. This demonstrates that intercalation can be a powerful tool to tailor the carrier dynamics in these materials for applications such as high-speed optoelectronics. While this has not been explicitly demonstrated in Cu₂GeSe₃, the structural similarities suggest that it could be a viable strategy for tuning its properties as well.
Substitution of Constituent Elements (e.g., Cu, Ge, Se, S, Te)
The substitution of copper, germanium, and selenium atoms in the Cu₂GeSe₃ lattice with other elements is a primary strategy to alter its intrinsic properties. This approach, known as doping or alloying, can significantly impact carrier concentration, effective mass, and thermal conductivity.
Substitution on the Copper (Cu) Site: Co-doping with bismuth (Bi) and zinc (Zn) on the copper sites has been shown to optimize carrier concentration and increase the effective mass. This synergistic effect leads to a higher Seebeck coefficient. For instance, a notable increase in the Seebeck coefficient to approximately 307.76 μV K⁻¹ at 723 K has been reported for a Cu₁.₉₈₈Bi₀.₀₁Zn₀.₀₀₂GeSe₃ sample. This enhancement contributes to a significantly larger power factor compared to the pristine material. Similarly, co-substitution with silver (Ag) and sulfur (S) has proven effective. Alloying with Ag on the Cu site, in conjunction with S substitution on the Se site, can lead to a more than five-fold increase in the Seebeck coefficient at room temperature. bohrium.com
Substitution on the Germanium (Ge) Site: Gallium (Ga) has been investigated as a dopant for the germanium site. This substitution influences the electronic band structure and carrier concentration, contributing to the optimization of the power factor.
Substitution on the Selenium (Se) Site: The substitution of selenium with other chalcogen elements like sulfur (S) and tellurium (Te) is a viable strategy for tuning the material's properties. Doping with sulfur can increase the effective mass, leading to a substantial enhancement of the Seebeck coefficient. bohrium.com Tellurium alloying has also been explored; for a composition of Cu₂Ge(Se₀.₉Te₀.₁)₃, a drastic reduction in lattice thermal conductivity was observed, which is attributed to the point defects introduced by the substitution. However, at higher concentrations, such as in Cu₂Ge(Se₀.₈Te₀.₂)₃, the lattice thermal conductivity was found to increase, suggesting a complex relationship between the level of substitution and the resulting crystal structure. researchgate.netresearchgate.net
A variety of doping strategies have been explored to enhance the thermoelectric performance of Cu₂GeSe₃, with notable results summarized in the table below.
| Dopant(s) | Substitution Site | Key Finding |
| Bi, Zn | Cu | Optimized carrier concentration and increased effective mass, leading to a higher Seebeck coefficient and power factor. researchgate.net |
| Ag, S | Cu, Se | Significant increase in the Seebeck coefficient and a remarkable decrease in lattice thermal conductivity. bohrium.com |
| Ga | Ge | Influences electronic band structure and carrier concentration. researchgate.net |
| Te | Se | Drastic reduction in lattice thermal conductivity at low concentrations (x=0.1) due to point defects. researchgate.netresearchgate.net |
Defect-Induced Scattering Mechanisms (e.g., Phonons)
The introduction of defects through doping is a key mechanism for enhancing phonon scattering, which in turn reduces the lattice thermal conductivity—a crucial factor for improving the thermoelectric figure of merit (ZT). The primary goal is to create a "phonon-glass electron-crystal" material, where phonons are effectively scattered while charge carriers can move freely.
In doped copper germanium selenide, the primary defect-induced scattering mechanism is phonon scattering. The introduction of substitutional atoms with different masses and atomic radii compared to the host atoms creates point defects. These point defects act as scattering centers for phonons, disrupting their propagation through the crystal lattice. This is particularly effective for scattering high-frequency phonons.
For example, the significant reduction in lattice thermal conductivity in Te-alloyed Cu₂GeSe₃ at low concentrations is attributed to the enhanced phonon scattering from the point defects created by the Te atoms. researchgate.netresearchgate.net Similarly, in Ga-doped Cu₂GeSe₃, the observed low thermal conductivity is linked to strong anharmonic phonon scattering. researchgate.net Theoretical studies on pristine Cu₂GeSe₃ have also highlighted the importance of intrinsic four-phonon scattering processes in limiting its thermal conductivity. Doping can further enhance these scattering effects.
The mass and strain field fluctuations caused by the dopant atoms are the primary drivers for this enhanced phonon scattering. The greater the difference in mass and size between the dopant and the host atom, the more effective the phonon scattering.
Crystal Engineering and Microstructure Tuning through Doping
Doping not only introduces point defects but can also be a powerful tool for crystal engineering and tuning the microstructure of this compound at larger length scales. This includes modifying the grain size, introducing secondary phases, and creating extended defects like dislocations, all of which can contribute to reducing thermal conductivity.
A notable example is the co-substitution of Ag and S in Cu₂GeSe₃. This strategy has been shown to introduce dislocations into the crystal structure. bohrium.com These dislocations are effective at scattering mid-to-low frequency phonons, which are not as effectively scattered by point defects. This multi-scale phonon scattering approach, targeting different parts of the phonon spectrum, is a highly effective strategy for significantly reducing lattice thermal conductivity.
The ability to manipulate the microstructure through doping provides an additional layer of control for optimizing the thermoelectric performance of this compound, complementing the effects of point defect scattering and electronic structure modification.
Advanced Characterization Techniques in Copper Germanium Selenide Research
Spectroscopic Analysis
Spectroscopic techniques are indispensable in the study of copper germanium selenide (B1212193), offering non-destructive ways to probe its intrinsic properties.
X-ray diffraction is a fundamental technique for determining the crystal structure and phase purity of copper germanium selenide. By analyzing the diffraction pattern of X-rays scattered by the crystalline lattice, researchers can identify the atomic arrangement.
In a study on the semiconducting alloy Cu₂Cd₀.₅Mn₀.₅GeSe₄, X-ray powder diffraction and the Rietveld refinement method were employed to determine its crystal structure. The analysis revealed that the alloy crystallizes in the wurtz-stannite structure with the space group Pmn2₁. nist.gov The structure consists of a three-dimensional network of slightly distorted CuSe₄, Cd(Mn)Se₄, and GeSe₄ tetrahedra linked at the corners. nist.gov
High-temperature XRD studies on Cu₂GeSe₃ have shown that it maintains an orthorhombic crystal structure at temperatures ranging from 30 °C to 450 °C. researchgate.net Rietveld refinement of the data confirmed the phase and allowed for the determination of lattice parameters at various temperatures. These studies are crucial for understanding the material's thermal stability and expansion coefficients. The lattice constants were observed to increase with temperature, indicating thermal expansion without any structural phase transition within this temperature range. researchgate.net
| Temperature (°C) | a (Å) | b (Å) | c (Å) |
|---|---|---|---|
| 30 | 11.89 | 11.89 | 11.89 |
| 100 | 11.90 | 11.90 | 11.90 |
| 200 | 11.91 | 11.91 | 11.91 |
| 300 | 11.93 | 11.93 | 11.93 |
| 400 | 11.94 | 11.94 | 11.94 |
| 450 | 11.95 | 11.95 | 11.95 |
Raman spectroscopy is a powerful tool for investigating the vibrational modes of a material, providing a fingerprint of its crystal structure and phase composition. In the context of this compound and related compounds, it is used to identify lattice vibrations and distinguish between different crystalline phases.
For instance, in the analysis of Cu₂(Zn,Sn)Se₄ (CZTSe), a compound related to this compound, Raman spectroscopy was used to identify the presence of a secondary phase, Cu₂SnSe₃. The A₁ Raman mode for Cu₂SnSe₃ was detected at 180 cm⁻¹, while the primary CZTSe phase showed a characteristic peak at 196 cm⁻¹. Other Raman modes for CZTSe were observed at 167 cm⁻¹, 173 cm⁻¹, 231 cm⁻¹, and 245 cm⁻¹. This demonstrates the utility of Raman spectroscopy in identifying and differentiating between closely related phases within a sample.
Studies on CuSe nanoparticles have identified characteristic vibrational modes in their Raman spectra, further highlighting the technique's capability in phase identification at the nanoscale. ucdavis.edu
| Compound | Raman Mode (cm⁻¹) | Assignment |
|---|---|---|
| Cu₂SnSe₃ | 180 | A₁ Mode |
| Cu₂(Zn,Sn)Se₄ | 196 | A₁ Mode |
| Cu₂(Zn,Sn)Se₄ | 167, 173, 231, 245 | Other Raman Modes |
Photoluminescence spectroscopy is a sensitive technique used to study radiative recombination processes in semiconductors. By analyzing the light emitted from a material after excitation with a laser, researchers can gain insights into its electronic structure, defect states, and recombination mechanisms.
In a study of Cu₂ZnSnSe₄ monograins, low-temperature (10 K) photoluminescence spectra revealed multiple PL bands. specs-group.com A prominent band at 0.946 eV was attributed to the CZTSe material. The temperature and excitation power dependencies of this peak suggested a donor-acceptor pair (DAP) recombination mechanism, as evidenced by a blueshift with increasing laser power. specs-group.com
| PL Band Energy (eV) | Proposed Origin | Recombination Mechanism |
|---|---|---|
| 0.946 | CZTSe | Donor-Acceptor Pair (DAP) |
| 0.765, 0.810, 0.860 | Cu₂SnSe₃ secondary phase | - |
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for assessing the optical properties of materials in the infrared region of the electromagnetic spectrum. It measures the absorption and transmission of infrared radiation, providing information about chemical bonds, vibrational modes, and the presence of impurities.
In the context of chalcogenide glasses, such as those in the Ge-As-Se system, FTIR is used to identify structural information from infrared-active vibrational modes. researchgate.net For instance, studies have identified absorption features associated with Se-H and Se-Se bonds. While specific FTIR studies focused solely on this compound are not extensively reported, the principles of the technique are directly applicable. FTIR can be used to probe the long-wavelength optical properties of Cu₂GeSe₃, investigate phonon modes, and detect the presence of oxide or other impurity phases that may form during synthesis or processing.
UV/VIS (Ultraviolet-Visible) spectroscopy is a standard method for characterizing the optical absorption properties of semiconductors and determining their band gap energy (Eg). The technique measures the absorption of light as a function of wavelength. By analyzing the absorption edge, the energy required to excite an electron from the valence band to the conduction band can be determined.
For copper selenide compounds, the band gap can vary significantly depending on the stoichiometry and phase. For example, Cu₂₋ₓSe, an intrinsic p-type semiconductor, has a direct bandgap in the range of 2.0 to 2.4 eV. ktu.edu In another study, thin films of CuSe were found to have a band gap of 2.2 eV. interesjournals.org The band gap of CuSe/PVP nanocomposites has been reported to be 2.7 eV. mdpi.com
The determination of the band gap is often performed using a Tauc plot, where a function of the absorption coefficient and photon energy is plotted against the photon energy. The extrapolation of the linear portion of the curve to the energy axis provides the band gap value. This parameter is crucial as it dictates the range of the solar spectrum a material can absorb, which is vital for photovoltaic applications.
| Compound/Material | Band Gap (Eg) in eV | Reference |
|---|---|---|
| Cu₂₋ₓSe | 2.0 - 2.4 | ktu.edu |
| CuSe thin film | 2.2 | interesjournals.org |
| CuSe/PVP nanocomposite | 2.7 | mdpi.com |
X-ray Photoelectron Spectroscopy (XPS) and its more bulk-sensitive variant, Hard X-ray Photoemission Spectroscopy (HAXPES), are powerful surface and bulk analysis techniques used to investigate the elemental composition, chemical states, and electronic structure of materials.
XPS works by irradiating a material with X-rays and measuring the kinetic energy of the emitted photoelectrons. The binding energy of these electrons is characteristic of the element and its chemical environment. In a study of quasi-one-dimensional SbSeI crystals, XPS was used to analyze the valence band and core levels. rsc.org Chemical shifts in the core-level binding energies of Sb, Se, and I were observed, providing information about the charge distribution within the compound. For selenium, the Se 3d₅/₂ and Se 3d₃/₂ peaks were located at 54.5 eV and 55.5 eV, respectively, with a chemical shift to lower binding energy compared to pure selenium, indicating a change in its electronic environment. rsc.org
HAXPES utilizes higher energy X-rays (typically > 2 keV), which results in higher kinetic energy photoelectrons with a greater inelastic mean free path. specs-group.comresearchgate.net This allows for the probing of the bulk electronic structure, which is less affected by surface contamination or reconstruction. HAXPES is particularly useful for studying buried interfaces and the intrinsic electronic properties of materials. manchester.ac.uk While specific HAXPES studies on this compound are not widely available, the technique is well-suited to determine the valence band structure and core-level states of Cu, Ge, and Se in the bulk material, providing a more accurate picture of its electronic properties compared to conventional XPS.
| Element | Core Level | Binding Energy (eV) |
|---|---|---|
| Se | 3d₅/₂ | 54.5 |
| Se | 3d₃/₂ | 55.5 |
Microscopic and Imaging Techniques
Microscopy and imaging are fundamental to understanding the physical attributes of this compound, from the macroscale morphology down to the atomic level.
Scanning Electron Microscopy (SEM) for Morphology
Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of materials. In the study of this compound, SEM is routinely used to examine the size, shape, and arrangement of grains and microcrystals.
Research on Cu₂Ge(S₀.₄Se₀.₆)₃ microcrystals utilized a high-resolution SEM (Zeiss MERLIN) to study their morphology. The analysis revealed an average microcrystal size of approximately 80 μm. aip.org This level of detail is critical for understanding how synthesis parameters influence the final structure of the material, which in turn affects its physical and electronic properties.
Transmission Electron Microscopy (TEM) for Nanostructure Analysis
Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, enabling the investigation of the internal structure and crystallography of materials at the nanoscale. TEM is particularly valuable for analyzing the crystal structure, defects, and phase distribution within this compound nanoparticles.
A novel colloidal synthesis route has been developed to produce polytypic Cu₂GeSe₃ nanoparticles. researchgate.net This method allows for nanometer-scale control over the crystal phases. In these nanoparticles, a high density of twins can be created, leading to periodic changes in the atomic plane stacking and the formation of a hexagonal wurtzite Cu₂GeSe₃ phase. researchgate.net Such detailed structural insights, achievable through TEM, are essential for engineering the material's properties for specific applications, such as thermoelectrics. The ability to directly visualize these atomic-level arrangements is a key advantage of TEM in nanomaterial research. mdpi.comnanocomposix.com
Atomic Force Microscopy (AFM) for Surface Topology
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional information about the surface topography of a material. It is particularly useful for quantifying surface roughness and observing surface features on the nanoscale.
In the context of thin-film applications of materials like this compound, surface roughness is a critical parameter that can influence device performance. For instance, in the characterization of copper oxide thin films, AFM has been used to determine the root mean square (RMS) surface roughness. researchgate.net For undoped Cu₂O thin films, the RMS surface roughness was found to be 2 nm. researchgate.net Doping the films led to an increase in surface roughness, a detail that is crucial for optimizing film deposition processes for electronic and optical devices. researchgate.net While specific AFM data for Cu₂GeSe₃ is not detailed in the provided sources, the technique's application to similar thin-film materials highlights its importance in characterizing the surface quality of Cu₂GeSe₃ films. stanford.edumdpi.comupb.ro
Elemental and Compositional Analysis
Determining the precise elemental composition and purity of this compound is vital for ensuring the desired stoichiometric ratios and for identifying any impurities that could affect its performance.
Energy-Dispersive X-ray Spectroscopy (EDX/EDS)
Energy-Dispersive X-ray Spectroscopy (EDX or EDS), often coupled with SEM, is a standard technique for elemental analysis. It identifies the elemental composition of a sample by detecting the characteristic X-rays emitted when an electron beam interacts with the material.
EDX analysis of Cu₂GeSe₃ samples has confirmed their chemical composition. One study reported the average atomic percentages of the constituent elements as follows: Copper (Cu): 28.4%, Germanium (Ge): 15.0%, and Selenium (Se): 56.6%. researchgate.net These values are in close agreement with the ideal stoichiometric ratio of 2:1:3 for Cu₂GeSe₃. researchgate.net In another investigation focusing on Cu₂Ge(S₀.₄Se₀.₆)₃ microcrystals, EDX was used to determine the bulk composition, which was found to be Cu₂.₀₁Ge₀.₉₉(S₀.₄Se₀.₆)₃. aip.org
Below is a data table summarizing the elemental composition of this compound compounds from EDX analysis:
| Compound | Cu (at%) | Ge (at%) | Se (at%) | S (at%) | Reference |
| Cu₂GeSe₃ | 28.4 | 15.0 | 56.6 | - | researchgate.net |
| Cu₂Ge(S₀.₄Se₀.₆)₃ | Not specified | Not specified | Not specified | Not specified | aip.org |
Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES)
Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) is a highly sensitive analytical technique used for determining the concentrations of trace elements in a sample. The sample is introduced into an argon plasma, which excites the atoms, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element.
While specific ICP-OES data for the direct analysis of trace elements in a Cu₂GeSe₃ matrix were not available in the provided search results, the technique is widely applied for trace element determination in complex matrices, including those containing copper. researchgate.netmdpi.comspectroscopyonline.comanalytik-jena.comazom.com For example, ICP-OES has been successfully used for the determination of 22 trace elements in high-purity copper. researchgate.net This demonstrates the capability of ICP-OES to quantify impurities in the constituent elements used for the synthesis of Cu₂GeSe₃, which is crucial for controlling the material's purity and, consequently, its properties. The technique's robustness and ability to handle high matrix concentrations make it a suitable method for quality control in the production of high-purity compound semiconductors like this compound. mdpi.comspectroscopyonline.com
Thermal Analysis Methods
Thermal analysis techniques are crucial in materials science for characterizing the physical and chemical properties of substances as a function of temperature. In the research of this compound, these methods provide vital information regarding the material's stability, phase behavior, and compositional integrity under thermal stress.
Thermogravimetric Analysis (TGA) for Volatilization and Thermal Stability
Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a material over time as the temperature changes. tainstruments.com This method is particularly valuable for determining the thermal stability and decomposition profile of compounds like this compound. The analysis involves heating a sample in a controlled atmosphere (e.g., nitrogen or air) on a precision balance within a furnace. wisc.edu
The resulting data, typically plotted as mass versus temperature, reveals the temperatures at which the material begins to decompose or volatilize. sapub.org Any significant mass loss observed in the TGA curve indicates the degradation of the material or the evaporation of volatile components. tainstruments.com This information is critical for establishing the upper temperature limit for the material's application and for understanding its decomposition pathways. sapub.org For instance, TGA can be used to determine the temperature range in which this compound is stable before it starts to lose constituent elements through sublimation or decomposition. The analysis can also provide insights into the material's composition by quantifying the mass loss at different stages. researchgate.net
Below is a table illustrating the type of data obtained from a TGA experiment, showing the onset temperature of decomposition and the percentage of mass loss in different temperature ranges for a hypothetical this compound sample.
| Temperature Range (°C) | Mass Loss (%) | Interpretation |
| 25 - 400 | < 0.5 | High thermal stability, no significant volatilization |
| 400 - 600 | 2.5 | Onset of decomposition/volatilization of selenium |
| > 600 | > 5.0 | Significant decomposition of the compound |
This table is illustrative and shows the kind of data TGA provides.
Differential Scanning Calorimetry (DSC) for Phase Transition Studies
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is widely used to study thermal transitions in materials, such as melting, crystallization, and solid-state phase transitions. northwestern.edu
In the study of this compound compounds like Cu₈GeSe₆, DSC is instrumental in identifying and characterizing phase transitions. For example, calorimetric studies on Cu₈GeSe₆ have revealed a phase transition from a low-temperature orthorhombic modification to a high-temperature cubic modification. The DSC curve for this transition shows a distinct peak, from which the transition temperature, enthalpy (ΔH), and entropy (ΔS) can be determined.
Research findings for the phase transition in Cu₈GeSe₆ are summarized in the table below.
| Parameter | Value | Unit |
| Phase Transition Temperature (Ttrans) | 333 | K |
| Enthalpy of Phase Transition (ΔHtrans) | 8.5 ± 0.4 | kJ/mol |
| Entropy of Phase Transition (ΔStrans) | 25.5 ± 1.2 | J/(mol·K) |
These thermodynamic parameters are crucial for understanding the structural changes and the nature of the phase transformation in the material.
Advanced Optical and Electrical Characterization
Advanced characterization techniques are essential for elucidating the intricate optical and electrical properties of semiconductor materials like this compound, which are critical for their potential applications in optoelectronic devices.
Z-scan and Spatial Self-Phase Modulation Techniques for Nonlinear Optical Properties
The Z-scan technique is a widely used experimental method to determine the nonlinear optical properties of materials, specifically the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). ekb.eg The technique involves translating a sample along the propagation path (z-axis) of a focused Gaussian laser beam and measuring the transmittance through a finite aperture in the far field. thescipub.com A closed-aperture Z-scan is sensitive to nonlinear refraction, while an open-aperture Z-scan measures nonlinear absorption. thescipub.com
Spatial Self-Phase Modulation (SSPM) is another technique used to investigate the nonlinear optical properties of materials. It is based on the self-diffraction of a laser beam after passing through a nonlinear medium, resulting in a concentric ring pattern in the far field. repositorioinstitucional.mx The number of rings and their diameters are related to the magnitude of the nonlinear refractive index. researchgate.net
The table below presents typical nonlinear optical parameters that can be obtained using Z-scan and SSPM techniques, with illustrative values.
| Parameter | Technique | Typical Value | Unit |
| Nonlinear Refractive Index (n₂) | Z-scan | ~10⁻¹² | cm²/W |
| Nonlinear Absorption Coefficient (β) | Z-scan | ~10⁻⁸ | cm/W |
| Third-Order Susceptibility (χ⁽³⁾) | SSPM | ~10⁻¹⁰ | esu |
This table provides an example of the parameters measured by these techniques.
Photoelectrochemistry for Conductivity Type Confirmation
Photoelectrochemistry is a powerful technique for characterizing the electronic properties of semiconductor materials, including the determination of their conductivity type (n-type or p-type). The method involves immersing the semiconductor material as an electrode in an electrolyte solution and measuring the photocurrent generated upon illumination.
For a semiconductor electrode in an electrolyte, illumination with light of energy greater than its bandgap generates electron-hole pairs. The direction of the resulting photocurrent under an applied potential indicates the majority charge carrier type. A cathodic photocurrent (current flow from the counter electrode to the semiconductor electrode) is characteristic of a p-type semiconductor, where photogenerated electrons are swept to the surface to participate in reduction reactions with the electrolyte. Conversely, an anodic photocurrent indicates an n-type semiconductor.
Studies on related copper chalcogenide materials, such as copper tin selenide (Cu₂SnSe₃), have successfully employed photoelectrochemical measurements to confirm their p-type conductivity. researchgate.net Similarly, photoelectrochemical characterization of germanium selenide (GeSe) has been used to investigate its photoresponse. nih.gov By measuring the current-voltage characteristics in the dark and under illumination in a suitable electrolyte, the conductivity type of this compound can be unequivocally determined, which is a critical parameter for its application in solar cells and other electronic devices. researchgate.net
Applications and Functional Mechanisms of Copper Germanium Selenide in Advanced Devices
Photovoltaic Device Architectures and Mechanisms
A novel quantum material, created by intercalating copper atoms between atomically thin layers of germanium selenide (B1212193) (GeSe) and tin sulfide (B99878) (SnS), has demonstrated significant potential for advanced photovoltaic applications. physicsworld.comeurekalert.org This material, with the chemical formula CuₓGeSe/SnS, forms the basis of a thin-film solar cell architecture where it serves as the critical active layer. eurekalert.orgpv-magazine-usa.com The device structure is a heterojunction, and simulations have been used to model its performance with the CuₓGeSe/SnS material as the absorber. pv-magazine-usa.com
Absorber Layer Functionality in Thin Film Solar Cells
In thin-film solar cell designs, the absorber layer is the most critical component, responsible for absorbing photons from sunlight and generating charge carriers. The CuₓGeSe/SnS quantum material functions as this active absorber layer. physicsworld.comeurekalert.orgpv-magazine-usa.com Its primary role is to facilitate the efficient generation and transport of excitons (bound electron-hole pairs), which is fundamental to the device's performance. physicsworld.com The material demonstrates a high average photovoltaic absorption of 80%. eurekalert.orgrfglobalnet.com By adjusting the thickness of this absorber layer, its optical activity can be increased, particularly in the wavelength range of 600 to 1200 nm. pv-magazine-usa.com
Quantum Material Concepts for Photovoltaic Efficiency Enhancement
The CuₓGeSe/SnS material represents a significant breakthrough in quantum materials for photovoltaics, offering a pathway to surpass the theoretical Shockley-Queisser efficiency limit for conventional silicon-based solar cells. eurekalert.orgpv-magazine-usa.comrfglobalnet.com The key to this enhancement lies in the creation of intermediate band states within the material's electronic structure. physicsworld.comrfglobalnet.com These distinct electronic energy levels are positioned at approximately 0.78 and 1.26 electron volts (eV), which is an optimal range for absorbing a broad spectrum of solar radiation. physicsworld.comrfglobalnet.com These intermediate bands allow the material to capture photon energy that is typically lost in traditional solar cells through mechanisms like reflection or heat generation. eurekalert.org
Photoexcited Carrier Generation and Transport Dynamics
Upon photoexcitation with photons from sunlight, the CuₓGeSe/SnS material generates photoexcited charge carriers. physicsworld.com A key phenomenon observed in this material is "multiple exciton (B1674681) generation," where a single incident photon can generate, on average, nearly two photoexcited charge carriers. physicsworld.com This process is a primary contributor to the material's exceptionally high quantum efficiency. physicsworld.com
The dynamics of these photoexcited carriers can be tailored. In related germanium selenide (GeSe) and germanium sulfide (GeS) systems, photoexcitation results in long-lived transient conductivity, with free photocarriers persisting for hundreds of picoseconds to several nanoseconds. nsf.govnsf.gov The intercalation of zerovalent copper into the van der Waals gaps of these materials introduces mid-gap states that can alter these dynamics. nsf.govnsf.gov For instance, introducing approximately 3 atomic % of copper into GeSe reduces the carrier lifetime by half. nsf.gov This demonstrates that copper intercalation is an effective method for tuning the material's photoconductive response. nsf.gov
Photoexcited Carrier Lifetimes in GeSe with and without Copper Intercalation
| Material | Decay Component | Lifetime (picoseconds) |
|---|---|---|
| Pure GeSe | Fast | ~12 |
| Long-lived | ~80 | |
| Cu-intercalated GeSe | Fast | ~6 |
| Long-lived | ~40 |
Data derived from transient THz photoconductivity measurements following 400 nm pulse excitation. nsf.gov
Strategies for Enhanced Photoelectric Conversion and Response
The primary strategy for enhancing photoelectric conversion in this system is the chemical tuning of the material's electronic structure. eurekalert.org This is achieved by inserting, or "intercalating," zerovalent copper atoms into the atomically small van der Waals gaps that exist between the layers of two-dimensional materials like germanium selenide and tin sulfide. physicsworld.comeurekalert.org This process creates the crucial intermediate bandgap states that enable highly efficient light absorption over a broad range of the solar spectrum, particularly in the infrared and visible regions. physicsworld.com The rapid response and enhanced efficiency strongly indicate the potential of this chemical tuning approach for creating advanced photovoltaic materials. eurekalert.orgpv-magazine-usa.com
Influence of Material Properties on Device Performance Parameters
The unique properties of the copper-intercalated germanium selenide system have a profound impact on key device performance parameters. The most significant effect is on the external quantum efficiency (EQE), which measures how well a solar cell converts photons into electrical current. pv-magazine-usa.com While conventional solar cells have a theoretical maximum EQE of 100%, the CuₓGeSe/SnS material has demonstrated an unprecedented EQE of up to 190%. physicsworld.comeurekalert.orgrfglobalnet.com This exceptionally high value is a direct result of the multiple exciton generation facilitated by the intermediate band states. physicsworld.com Simulations predict the EQE of a cell with this active layer can range from 110% to 190%. pv-magazine-usa.com
Key Performance Parameters of CuₓGeSe/SnS Photovoltaic Material
| Parameter | Value | Significance |
|---|---|---|
| Average Photovoltaic Absorption | 80% | High level of light capture across the solar spectrum. eurekalert.orgrfglobalnet.com |
| External Quantum Efficiency (EQE) | Up to 190% | Nearly double the theoretical limit of conventional cells, indicating multiple exciton generation. physicsworld.comrfglobalnet.com |
| Intermediate Bandgap States | ~0.78 eV and ~1.26 eV | Enables absorption of a broader range of photon energies, reducing energy loss. physicsworld.comrfglobalnet.com |
Thermoelectric Energy Conversion Principles
While research into the specific thermoelectric properties of the copper-germanium-selenide ternary compound is emerging, the principles of thermoelectric energy conversion can be understood by examining its binary constituent, copper selenide (Cu₂Se). Thermoelectric materials can directly convert heat into electricity, a property quantified by the dimensionless figure of merit (ZT). mdpi.com The ZT is defined by the equation ZT = (α²σ/λ)T, where α is the Seebeck coefficient, σ is the electrical conductivity, λ is the thermal conductivity, and T is the absolute temperature. mdpi.com
Copper selenide has emerged as a promising thermoelectric material for medium temperature ranges (450 K - 650 K) due to its favorable properties. chalcogen.ro It possesses a unique crystal structure where highly mobile copper ions move within a rigid selenium sublattice. chalcogen.ro This "phonon-liquid electron-crystal" behavior results in a very low lattice thermal conductivity (0.4–0.5 W m⁻¹ K⁻¹) while maintaining good electrical conductivity, which are key attributes for a high ZT value. osti.govmit.edu Research has shown that a ZT of approximately 1.6 can be achieved at 700 °C in β-phase Cu₂Se. osti.govmit.edu The incorporation of nano-sized particles into micro-sized Cu₂Se has been shown to further reduce thermal conductivity, providing a strategy for enhancing thermoelectric performance. chalcogen.ro These principles highlight the potential for engineering copper selenide-based materials, including those incorporating germanium, for efficient waste heat recovery.
Seebeck Coefficient Enhancement Strategies
The Seebeck coefficient (S) is a measure of the magnitude of an induced thermoelectric voltage in response to a temperature difference across a material. A higher Seebeck coefficient is desirable for a greater voltage output. Strategies to enhance this property in copper germanium selenide often involve electronic band structure engineering through doping and substitution.
In Cu₂GeSe₃-based materials, a significant enhancement of the Seebeck coefficient has been achieved through co-doping. For instance, the co-doping of bismuth (Bi) and zinc (Zn) at the copper (Cu) site in Cu₂GeSe₃ led to a higher Seebeck coefficient of approximately 307.76 μV K⁻¹ at 723 K for the composition Cu₁.₉₈₈Bi₀.₀₁Zn₀.₀₀₂GeSe₃. acs.org This improvement is attributed to the optimization of carrier concentration and an increase in the effective mass of the charge carriers. acs.org
Similarly, isoelectronic co-substitution has proven effective. Doping with sulfur (S) in Cu₂GeSe₃ was found to increase the effective mass, leading to a 1.93-fold increase in the Seebeck coefficient at room temperature compared to the pristine material. acs.org Further alloying with silver (Ag) at the Cu site in a sulfur-doped sample (Cu₂GeSe₂.₉₆S₀.₀₄) resulted in a remarkable 5.16 times increase in the Seebeck coefficient at room temperature. acs.org
The relationship between the Seebeck coefficient and carrier concentration is a critical factor. In argyrodite-type Cu₈GeSe₆, the Seebeck coefficient can be tuned by adjusting the carrier concentration through alloying, for example with silver and tellurium. researchgate.net
Table 1: Seebeck Coefficient Enhancement in Doped Cu₂GeSe₃
| Material Composition | Seebeck Coefficient (μV K⁻¹) | Temperature (K) | Reference |
|---|---|---|---|
| Cu₁.₉₈₈Bi₀.₀₁Zn₀.₀₀₂GeSe₃ | ~307.76 | 723 | acs.org |
| Pristine Cu₂GeSe₃ | ~150 (estimated from improvement factor) | Room Temperature | acs.org |
| S-doped Cu₂GeSe₃ | ~290 (estimated from improvement factor) | Room Temperature | acs.org |
Electrical Conductivity Optimization and Carrier Mobility Enhancement
In Cu₂GeSe₃, Ga-doping has been shown to be an effective method for tuning the hole concentration, which in turn optimizes the power factor (S²σ) across the entire temperature range. iaea.org The introduction of Bi and Zn through co-doping also enhances the power factor, reaching approximately 8.66 μW cm⁻¹ K⁻² at 723 K in Cu₁.₉₈₈Bi₀.₀₁Zn₀.₀₀₂GeSe₃. acs.org
For the argyrodite compound Cu₈GeSe₆, alloying with silver and tellurium has been shown to significantly improve its electrical transport properties. researchgate.net The relationship between carrier concentration and carrier mobility is a key aspect of optimizing electrical conductivity. In Cu₈GeSe₆-based materials, the Hall mobility can be influenced by the carrier concentration, which is adjusted through doping. researchgate.net
The morphology of the material at the nanoscale can also influence its electrical properties. For instance, Cu₂GeSe₃ nanoparticles have demonstrated potential for thermoelectric applications, with their electrical properties being a key area of investigation. acs.org
Table 2: Electrical Properties of Modified this compound
| Material Composition | Power Factor (μW cm⁻¹ K⁻²) | Temperature (K) | Reference |
|---|---|---|---|
| Cu₁.₉₈₈Bi₀.₀₁Zn₀.₀₀₂GeSe₃ | ~8.66 | 723 | acs.org |
| Cu₇.₆Ag₀.₄GeSe₅.₁Te₀.₉ | ZT > 1 (implies significant power factor) | 800 | researchgate.netscispace.com |
Thermal Conductivity Reduction Strategies (e.g., Lattice Thermal Conductivity, Electronic Thermal Conductivity)
Low thermal conductivity (κ) is essential for maintaining a large temperature gradient across a thermoelectric material. The total thermal conductivity is a sum of the electronic thermal conductivity (κₑ) and the lattice thermal conductivity (κₗ). While κₑ is related to the electrical conductivity, κₗ is influenced by phonon scattering.
This compound compounds, particularly those with complex crystal structures, inherently exhibit low thermal conductivity. Cu₂GeSe₃ is noted for its extremely low thermal conductivity, which was initially attributed to high anharmonicity. cas.cn However, first-principles calculations have suggested that the bonding anharmonicity alone is not sufficient to explain this, pointing to other contributing factors. cas.cn Subsequent studies have highlighted the significant role of higher-order phonon-phonon scattering in reducing the lattice thermal conductivity of Cu₂GeSe₃. aps.org
The argyrodite compound Cu₈GeSe₆ is characterized by an extremely low lattice thermal conductivity. researchgate.netscispace.com This is primarily attributed to the weak chemical bonding between the mobile Cu atoms and the rigid [GeSe₆] sublattice, a feature of its superionic structure. researchgate.netscispace.com
Strategies to further reduce thermal conductivity in this compound often involve enhancing phonon scattering through the introduction of defects and nanostructures. In Cu₂GeSe₃, alloying with Ag on the Cu sites leads to strong point defect scattering of phonons, causing a remarkable reduction in lattice thermal conductivity. iaea.org Similarly, the creation of multiphase Cu₂GeSe₃ nanomaterials at the nanoscale has been shown to reduce thermal conductivity due to phonon scattering at the interfaces. acs.org The introduction of dislocations in Ag and S co-substituted Cu₂GeSe₃ also contributes to a notable decrease in lattice thermal conductivity. acs.org
Table 3: Thermal Conductivity of this compound Compounds
| Material System | Key Feature for Low Thermal Conductivity | Reference |
|---|---|---|
| Cu₂GeSe₃ | High-order phonon-phonon scattering | aps.org |
| Cu₈GeSe₆ | Weak chemical bonding in argyrodite structure | researchgate.netscispace.com |
| Ag-alloyed Cu₂GeSe₃ | Strong point defect scattering | iaea.org |
| Multiphase Cu₂GeSe₃ nanoparticles | Phonon scattering at interfaces | acs.org |
Figure of Merit (ZT) Maximization Approaches (e.g., Phonon-Glass Electron-Crystal Concept)
The ultimate goal of thermoelectric research is to maximize the figure of merit (ZT). This requires a synergistic optimization of the Seebeck coefficient, electrical conductivity, and thermal conductivity. The "Phonon-Glass Electron-Crystal" (PGEC) concept, which describes a material that scatters phonons like a glass while allowing electrons to flow like a crystal, is a guiding principle in this endeavor.
This compound compounds, with their complex crystal structures and potential for low lattice thermal conductivity, are promising candidates for achieving high ZT values. The argyrodite structure of Cu₈GeSe₆, with its mobile Cu ions within a rigid sublattice, provides a framework for separately tuning electrical and thermal transport properties, aligning with the PGEC concept. scispace.com By alloying Ag and Te in Cu₈GeSe₆, ZT values have been significantly improved to over unity at 800 K in Cu₇.₆Ag₀.₄GeSe₅.₁Te₀.₉. researchgate.netscispace.com
For Cu₂GeSe₃, a combination of strategies has led to substantial ZT enhancements. The co-doping of Bi and Zn resulted in a maximum ZT of approximately 0.75 at 723 K for Cu₁.₉₈₈Bi₀.₀₁Zn₀.₀₀₂GeSe₃, which is about 288% higher than that of the pristine material. acs.org A record-high ZT of 0.9 at 723 K was obtained for the Cu₁.₈₅Ag₀.₁₅GeSe₂.₉₆S₀.₀₄ sample, an increase of 345% compared to undoped Cu₂GeSe₃, benefiting from both a high Seebeck coefficient and low thermal conductivity. acs.org Furthermore, simultaneous Ag-alloying and Ga-doping in Cu₁.₉Ag₀.₁Ge₀.₉₉₇Ga₀.₀₀₃Se₃ achieved a maximal ZT of 1.03 at 786 K. iaea.org
The use of multiphase Cu₂GeSe₃ nanoparticles has also been shown to increase the ZT by 2.5-fold compared to pure-phase nanomaterials, primarily due to reduced thermal conductivity. acs.org
Table 4: Figure of Merit (ZT) in Optimized this compound
| Material Composition | Maximum ZT | Temperature (K) | Reference |
|---|---|---|---|
| Cu₁.₉₈₈Bi₀.₀₁Zn₀.₀₀₂GeSe₃ | ~0.75 | 723 | acs.org |
| Cu₁.₈₅Ag₀.₁₅GeSe₂.₉₆S₀.₀₄ | 0.9 | 723 | acs.org |
| Cu₁.₉Ag₀.₁Ge₀.₉₉₇Ga₀.₀₀₃Se₃ | 1.03 | 786 | iaea.org |
Carrier Concentration Optimization for Thermoelectric Performance
Optimizing the carrier concentration is a fundamental strategy for enhancing thermoelectric performance, as it directly influences the electrical conductivity, Seebeck coefficient, and electronic thermal conductivity. For any given thermoelectric material, there exists an optimal carrier concentration at which the power factor is maximized.
In Cu₂GeSe₃, doping is the primary method used to control carrier concentration. Gallium (Ga) doping has been identified as an effective way to tune the hole concentration and thereby optimize the power factor. iaea.org Similarly, the co-doping of bismuth (Bi) and zinc (Zn) on the copper site is a strategy for carrier concentration optimization. acs.org
In the broader context of copper-based chalcogenides, introducing vacancies is another practical approach for optimizing electrical transport properties, including carrier concentration. scispace.com
Electrochemical Energy Storage Research
Beyond thermoelectrics, this compound has also been investigated for its potential in electrochemical energy storage applications, particularly as an electrode material for supercapacitors.
Capacitance Characteristics in Nanosized Materials
The electrochemical performance of electrode materials is highly dependent on their morphology and surface area. Nanosized materials are particularly attractive due to their high surface-to-volume ratio, which can enhance charge storage capacity.
A study comparing colloidal Cu₂GeSe₃ nanosheets (NSs) and Cu₂GeSe₃ nanoparticles (NPs) demonstrated the shape-dependent capacitance of this material. The galvanostatic measurements revealed a maximum specific capacitance of 118 F/g for the nanosheets and 77 F/g for the nanoparticles. researchgate.netresearchgate.net The higher capacitance of the nanosheets is attributed to their larger surface area and unique two-dimensional structure, which facilitates better electrolyte ion accessibility and charge transfer. researchgate.net The presence of distinct reversible redox peaks in the cyclic voltammetry curves for both morphologies indicates pseudocapacitive behavior, which contributes to the charge storage mechanism. researchgate.net
Table 5: Specific Capacitance of Nanosized Cu₂GeSe₃
| Material Morphology | Maximum Specific Capacitance (F/g) | Reference |
|---|---|---|
| Cu₂GeSe₃ Nanosheets (NSs) | 118 | researchgate.netresearchgate.net |
Cyclic Stability and Galvanostatic Charge-Discharge Measurements
The long-term stability of electrode materials is a critical parameter for their practical application in energy storage devices. For this compound (Cu₂GeSe₃), cyclic stability has been evaluated using galvanostatic charge-discharge tests, particularly for its nanostructured forms.
In studies involving Cu₂GeSe₃ nanosheets, the material has demonstrated promising durability. The cyclic stability was assessed by subjecting the nanosheet-based electrodes to repeated charge-discharge cycles at a current density of 0.6 mA/cm². The results indicated that after 1000 consecutive cycles, the Cu₂GeSe₃ nanosheets retained approximately 90% of their initial specific capacitance. scielo.org This high level of capacity retention highlights the structural robustness of the nanosheet morphology and its potential for use in supercapacitors requiring long operational lifetimes. researchgate.net The consistent performance over a large number of cycles suggests that the material undergoes minimal degradation during the electrochemical processes. scielo.org
Galvanostatic charge-discharge measurements are fundamental to characterizing the capacitive behavior of electrode materials. For Cu₂GeSe₃, these measurements reveal the classic profiles expected of supercapacitor electrodes, where the charging and discharging curves exhibit near-symmetrical triangular shapes, indicating good capacitive behavior and efficient charge propagation. researchgate.net
Shape-Dependent Electrochemical Performance
The electrochemical performance of this compound is significantly influenced by its morphology. Research comparing different nanostructures, specifically nanosheets (NSs) and nanoparticles (NPs), has revealed a clear shape-dependent behavior in their application as supercapacitor electrodes. researchgate.net
Colloidally synthesized Cu₂GeSe₃ nanosheets, with lateral dimensions of 0.5–1.5 μm, have been shown to exhibit superior electrochemical properties compared to their nanoparticle counterparts, which have diameters of 8–10 nm. researchgate.net The galvanostatic measurements demonstrated that electrodes fabricated from Cu₂GeSe₃ nanosheets achieved a maximum specific capacitance of 118 F/g. In contrast, electrodes made from Cu₂GeSe₃ nanoparticles showed a significantly lower maximum capacitance of 77 F/g. researchgate.net
This difference in performance is attributed to variations in surface area and electrical conductivity between the two morphologies. researchgate.net The larger surface area of the nanosheets likely provides more active sites for electrochemical reactions, while their interconnected, sheet-like structure may facilitate better charge transport compared to the more discrete nanoparticles. This leads to a more efficient utilization of the material and, consequently, higher capacitance. The variation in specific capacitance with respect to discharge current density further underscores the shape-dependent nature of the material's performance. researchgate.net
Below is an interactive data table summarizing the shape-dependent electrochemical performance of Cu₂GeSe₃ nanostructures.
| Nanostructure | Dimensions | Maximum Specific Capacitance (F/g) | Capacitance Retention after 1000 Cycles |
| Nanosheets (NSs) | 0.5–1.5 μm | 118 | ~90% |
| Nanoparticles (NPs) | 8–10 nm | 77 | Not Reported |
Nonlinear Optical Applications
Kerr Nonlinearity Measurement and Analysis
All-Optical Information Conversion Techniques
Information regarding the application of this compound (Cu₂GeSe₃) in all-optical information conversion techniques could not be located in the performed search. Research into the nonlinear optical properties of materials is essential for developing applications such as all-optical switching; however, specific studies detailing these applications for Cu₂GeSe₃ are not currently available. optica.orgresearchgate.net
Q & A
Q. What metrics define a robust experimental design for CuGeSe-based solar cells?
- Methodological Answer :
- Critical Parameters :
| Parameter | Optimal Range | Measurement Technique |
|---|---|---|
| Bandgap | 1.4–1.6 eV | Spectroscopic ellipsometry |
| Hole Concentration | 10¹⁷–10¹⁸ cm⁻³ | Hall effect |
| Minority Carrier Lifetime | >10 ns | Time-resolved photoluminescence |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
